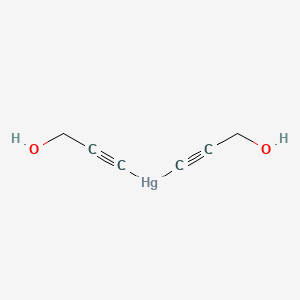
Mercury, bis(3-hydroxy-1-propynyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of mercury, bis(3-hydroxy-1-propynyl)- typically involves the reaction of mercury(II) salts with 3-hydroxy-1-propyne. One common method is the reaction of mercury(II) acetate with 3-hydroxy-1-propyne in an aqueous medium. The reaction is usually carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of mercury, bis(3-hydroxy-1-propynyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade mercury(II) salts and 3-hydroxy-1-propyne, with careful monitoring of reaction parameters to optimize yield and purity. The product is then purified through recrystallization or other suitable methods.
化学反応の分析
Types of Reactions
Mercury, bis(3-hydroxy-1-propynyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and other oxidation products.
Reduction: Reduction reactions can convert the compound to elemental mercury and other reduced species.
Substitution: The 3-hydroxy-1-propynyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and amines can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury(II) oxide, while reduction can produce elemental mercury.
科学的研究の応用
Mercury, bis(3-hydroxy-1-propynyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the manufacture of specialized materials and as a component in certain industrial processes.
作用機序
The mechanism of action of mercury, bis(3-hydroxy-1-propynyl)- involves its interaction with various molecular targets. The compound can bind to thiol groups in proteins, affecting their function. It can also interact with nucleic acids, potentially leading to changes in gene expression. The exact pathways and molecular targets involved are still under investigation.
類似化合物との比較
Similar Compounds
Methylmercury: An organomercury compound with a single methyl group attached to mercury.
Ethylmercury: Similar to methylmercury but with an ethyl group.
Phenylmercury: Contains a phenyl group attached to mercury.
Uniqueness
Mercury, bis(3-hydroxy-1-propynyl)- is unique due to the presence of two 3-hydroxy-1-propynyl groups, which confer distinct chemical properties and reactivity compared to other organomercury compounds. This uniqueness makes it valuable for specific applications in research and industry.
特性
CAS番号 |
62374-53-2 |
|---|---|
分子式 |
C6H6HgO2 |
分子量 |
310.70 g/mol |
IUPAC名 |
bis(3-hydroxyprop-1-ynyl)mercury |
InChI |
InChI=1S/2C3H3O.Hg/c2*1-2-3-4;/h2*4H,3H2; |
InChIキー |
QYYXGNGPJVHBPO-UHFFFAOYSA-N |
正規SMILES |
C(C#C[Hg]C#CCO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















